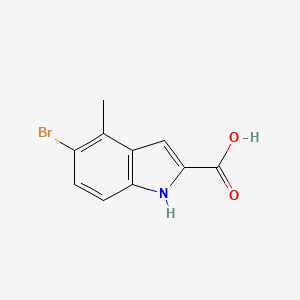

5-bromo-4-methyl-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEKYQYWSFKBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50536-58-8 | |

| Record name | 5-bromo-4-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules. Its substituted indole framework is a privileged scaffold found in numerous therapeutic agents. This guide provides a comprehensive overview of the prevalent synthetic strategies for this target molecule, focusing on the underlying chemical principles, detailed reaction mechanisms, and practical, field-proven experimental protocols. We will explore established methodologies such as the Fischer and Reissert indole syntheses, culminating in the final hydrolysis to yield the desired carboxylic acid. This document is structured to provide researchers with both the theoretical foundation and the practical steps necessary for the successful synthesis and characterization of this valuable compound.

Strategic Analysis of the Synthesis

The synthesis of a substituted indole such as this compound hinges on the effective construction of the core bicyclic indole ring system with the desired substituents in the correct positions. A retrosynthetic analysis reveals that the most logical approach involves forming the indole ring first, typically yielding an ester at the C2 position, which is then hydrolyzed in a final step to the target carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

Two classical and robust methods, the Fischer indole synthesis and the Reissert indole synthesis, are primarily considered for constructing the ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate intermediate.

Synthetic Strategy I: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most common and versatile method for preparing indoles.[1] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone that can form an enamine.[1]

Mechanism and Rationale

The reaction proceeds through a series of well-established steps. The choice of starting materials is critical: (4-bromo-3-methylphenyl)hydrazine provides the benzene ring portion of the indole with the correct C4-methyl and C5-bromo substitution, while ethyl pyruvate provides the atoms necessary to form the pyrrole ring, conveniently installing an ethyl carboxylate group at the C2 position.

The key mechanistic events are:

-

Hydrazone Formation: The phenylhydrazine reacts with the ketone of ethyl pyruvate to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the core bond-forming step that establishes the C-C bond for the new ring.[1]

-

Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon to form a five-membered ring aminal.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis results in the formation of the stable, aromatic indole ring.[1]

Caption: Key stages of the Fischer indole synthesis mechanism.

Causality Behind Experimental Choices:

-

Acid Catalyst: Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, PPA) are essential to protonate the hydrazone, which facilitates both the tautomerization and the subsequent[1][1]-sigmatropic rearrangement.[1] Polyphosphoric acid (PPA) is particularly effective as it serves as both the catalyst and a dehydrating solvent.[2]

-

Temperature: The reaction typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and drive the elimination of ammonia.[3]

Synthetic Strategy II: The Reissert Indole Synthesis

The Reissert synthesis provides an alternative pathway, starting from an ortho-nitrotoluene derivative. This method is particularly useful when the corresponding phenylhydrazine for a Fischer synthesis is unstable or difficult to access.

Mechanism and Rationale

This synthesis is a two-stage process:

-

Condensation: A substituted o-nitrotoluene (in this case, 2-bromo-1-methyl-3-nitrobenzene) is treated with a strong base, such as potassium ethoxide, to deprotonate the methyl group. The resulting carbanion then acts as a nucleophile, attacking diethyl oxalate in a Claisen condensation to form an ethyl o-nitrophenylpyruvate.[4][5] Potassium ethoxide is often favored over sodium ethoxide as it can lead to better yields.[5]

-

Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine. Common reducing agents include zinc in acetic acid or iron powder in acetic acid.[4][6] The newly formed amino group immediately undergoes a spontaneous intramolecular condensation with the adjacent ketone, cyclizing to form the indole ring.

Caption: The two-stage process of the Reissert indole synthesis.

Causality Behind Experimental Choices:

-

Strong Base: A potent base like potassium ethoxide is required to generate a sufficient concentration of the carbanion from the relatively weakly acidic methyl group of the nitrotoluene for the initial condensation.[6]

-

Reducing Agent: The choice of reducing agent is key. Mild reducing conditions are needed to selectively reduce the nitro group without affecting the pyruvate's keto and ester functionalities. Zinc in acetic acid is a classic and effective choice for this transformation.[4]

Final Step: Saponification of the Indole-2-Carboxylate

Both the Fischer and Reissert syntheses, when using pyruvate esters, yield the ethyl or methyl ester of the target acid. The final step is a straightforward ester hydrolysis, most commonly achieved via saponification.

Mechanism: The ester is heated with a strong base, like sodium hydroxide (NaOH), in a mixed solvent system such as methanol/water.[7] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is an irreversible process because the resulting carboxylic acid is immediately deprotonated by the excess base to form a resonance-stabilized carboxylate salt.[8] A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the final this compound product.[7][9]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate (via Fischer Synthesis)

This protocol is a representative procedure based on established Fischer indole synthesis methods.[2]

Materials:

-

(4-bromo-3-methylphenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

Procedure:

-

A mixture of (4-bromo-3-methylphenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) is added portion-wise to polyphosphoric acid (10-15 wt eq) with mechanical stirring.

-

The reaction vessel is heated to 120 °C and maintained for 30-60 minutes, with reaction progress monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the mixture is allowed to cool to approximately 80 °C and is then carefully poured into a beaker containing a vigorously stirred mixture of ice and water.

-

The resulting slurry is neutralized by the slow addition of saturated aqueous sodium bicarbonate until the pH reaches ~7-8.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with water and then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate.

Protocol 2: Synthesis of this compound (via Hydrolysis)

This protocol is adapted from established procedures for the hydrolysis of similar indole esters.[7][10]

Materials:

-

Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate

-

Methanol (or Ethanol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

10% Hydrochloric acid (HCl)

Procedure:

-

Dissolve the starting ester (1.0 eq) in a mixture of methanol (or ethanol) and water.

-

Add NaOH (2.0-3.0 eq) to the solution and heat the mixture to reflux.

-

Maintain reflux for 30-60 minutes, monitoring the disappearance of the starting material by TLC.[7]

-

After the reaction is complete, cool the solution to room temperature and then further in an ice bath to ~40 °C or below.[7]

-

Slowly add 10% HCl with vigorous stirring to adjust the pH to 3-4. A precipitate will form.[7]

-

Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Dry the resulting solid under vacuum to yield the final this compound. An expected yield for this type of hydrolysis is typically high, often around 90%.[7]

Product Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ | [11] |

| Molecular Weight | 254.08 g/mol | [11] |

| Appearance | Off-white to light yellow solid/powder | [10] |

| Storage Temperature | -20°C, protect from light | [12] |

| SMILES | CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br | [11] |

| InChIKey | TXEKYQYWSFKBJD-UHFFFAOYSA-N |[11] |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the aromatic ring, the C-H of the indole, the N-H proton (which may be broad), and the methyl protons will be observable with characteristic chemical shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet far downfield.

-

¹³C NMR: Signals corresponding to the ten unique carbon atoms in the molecule will be present, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid, a C=O stretch, and N-H stretching frequencies.

Safety and Handling

Substituted bromoindoles should be handled with care. 5-Bromo-1H-indole-2-carboxylic acid and its precursors are classified as irritants, potentially causing skin, eye, and respiratory system irritation.[10]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, with a recommended temperature of -20°C.

References

-

Reissert indole synthesis - Wikipedia. [Link]

-

Reissert indole synthesis - chemeurope.com. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

-

(PDF) Reissert Indole Synthesis - ResearchGate. [Link]

-

Reissert Indole Synthesis - Cambridge University Press. [Link]

-

5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem. [Link]

-

Reissert-Indole-Synthesis.pdf - ResearchGate. [Link]

-

5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents - De Gruyter. [Link]

-

Fischer indole synthesis in the absence of a solvent - SciSpace. [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

-

This compound (C10H8BrNO2) - PubChem. [Link]

-

(PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate. [Link]

-

Photoredox Fischer Indole Synthesis - Thieme Chemistry. [Link]

-

Methyl 5-bromo-4-methyl-1h-indole-2-carboxylate (C11H10BrNO2) - PubChem. [Link]

- CN102558017A - Method for preparing 5-bromoindole - Google P

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. [Link]

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

-

hydrolysis of esters - Chemguide. [Link]

-

15.9: Hydrolysis of Esters - Chemistry LibreTexts. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Reissert_indole_synthesis [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. PubChemLite - this compound (C10H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 12. goldbio.com [goldbio.com]

A Technical Guide to 5-bromo-4-methyl-1H-indole-2-carboxylic Acid: A Versatile Scaffold in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. Among the vast array of substituted indoles, 5-bromo-4-methyl-1H-indole-2-carboxylic acid (CAS No: 50536-58-8) emerges as a compound of significant interest for synthetic chemists and drug discovery scientists.[1] Its unique substitution pattern, featuring a bromine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position, offers a versatile platform for the construction of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, serving as a technical resource for researchers in the field.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related compounds, we can infer its key physicochemical properties. It is expected to be a solid at room temperature, likely appearing as a white to off-white or yellowish powder.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [3][4] |

| Molecular Weight | 254.08 g/mol | [3][4] |

| CAS Number | 50536-58-8 | [3][4] |

| Predicted XlogP | 3.0 | [5] |

| Predicted Melting Point | Data not available; expected to be high, similar to related compounds like 4-bromo-7-methylindole-2-carboxylic acid (196-198°C). | |

| Predicted Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] | |

| Predicted pKa | Data not available; the carboxylic acid proton is expected to be acidic. |

Note: Much of the available data is predicted. Experimental validation is required for definitive characterization.

Synthesis and Spectroscopic Characterization

A potential synthetic pathway could involve the reaction of a suitably substituted phenylhydrazine (e.g., (4-bromo-3-methylphenyl)hydrazine) with pyruvic acid, followed by cyclization under acidic conditions.

Caption: Plausible synthetic route to this compound.

Spectroscopic data for this compound is not currently available in public databases. For definitive structural confirmation, the following spectral analyses would be required:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the indole ring, the methyl protons, the N-H proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the methyl carbon.

-

FTIR: Would display characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, the C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: Would provide the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key diagnostic feature.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the indole ring, the carboxylic acid group, and the bromo and methyl substituents.

Reactions of the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution . The preferred site of substitution is typically the C3 position. However, the presence of the carboxylic acid group at C2 may influence the regioselectivity of such reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Coupling with amines using standard peptide coupling reagents to yield amides.

-

Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Reactions Involving the Bromo Substituent

The bromine atom at the 5-position can participate in various cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold.

Caption: Key reactive sites of this compound.

Potential Applications

While specific biological activities of this compound are not yet extensively documented, the broader class of 5-bromoindole derivatives has shown significant promise in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the potential of 5-bromoindole derivatives as potent anticancer agents.[7] Derivatives of the related 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of key signaling pathways in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][8] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] Given these findings, this compound represents a valuable starting point for the development of novel kinase inhibitors.

Other Therapeutic Areas

The indole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and neuroprotective effects.[1][7] The unique substitution pattern of this compound makes it an attractive candidate for exploration in these and other therapeutic areas.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a fascinating and versatile molecule with significant potential for applications in medicinal chemistry and materials science. While a comprehensive experimental characterization of this specific compound is still needed, its structural features suggest a rich and diverse reactivity that can be exploited for the synthesis of novel and complex molecules. As research into substituted indoles continues to expand, this compound is poised to become an increasingly valuable tool for scientists and researchers working at the forefront of chemical innovation.

References

Sources

- 1. rjpn.org [rjpn.org]

- 2. benchchem.com [benchchem.com]

- 3. 50536-58-8[5-Bromo-4-methylindole-2-carboxylic acid]- Acmec Biochemical [acmec.com.cn]

- 4. 50536-58-8 | this compound - Capot Chemical [capotchem.com]

- 5. PubChemLite - this compound (C10H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-bromo-4-methyl-1H-indole-2-carboxylic acid

CAS Number: 50536-58-8

Abstract

This technical guide provides a comprehensive overview of 5-bromo-4-methyl-1H-indole-2-carboxylic acid, a halogenated and methylated indole derivative of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals. This guide covers the compound's physicochemical properties, a detailed, plausible synthetic route based on the Fischer indole synthesis, methods for characterization, and a discussion of its potential biological activities and therapeutic applications, particularly in oncology. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. The insights provided herein are grounded in the well-established importance of the indole scaffold as a "privileged structure" in pharmacology and aim to facilitate further investigation into this promising molecule.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique aromatic and heterocyclic properties allow it to mimic the structure of peptides and interact with a wide array of biological targets, including enzymes and receptors.[2] The versatility of the indole scaffold is further enhanced by the ability to introduce various substituents, which can modulate its physicochemical properties and biological activity.

The subject of this guide, this compound, features three key functionalizations on the indole core:

-

A Carboxylic Acid at the 2-position: This group can act as a hydrogen bond donor and acceptor, and a key site for further chemical modification to create esters, amides, and other derivatives.

-

A Bromo Group at the 5-position: Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell membrane permeability.

-

A Methyl Group at the 4-position: This small alkyl group can influence the molecule's conformation and interaction with target proteins, potentially enhancing selectivity or potency.

Given the established anticancer, antimicrobial, and antiviral activities of many 5-bromoindole derivatives, this compound represents a molecule of high interest for the development of novel therapeutics.[3] This guide will provide a detailed technical overview to support these research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are based on chemical database entries and computational predictions.[4][5]

| Property | Value | Source |

| CAS Number | 50536-58-8 | [4] |

| Molecular Formula | C₁₀H₈BrNO₂ | [4] |

| Molecular Weight | 254.08 g/mol | [4] |

| Appearance | Expected to be a solid | - |

| SMILES | CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br | [4] |

| InChI | InChI=1S/C10H8BrNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) | [5] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not widely published, a highly plausible and efficient route can be designed based on the classic Fischer indole synthesis .[6][7] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[8] The proposed synthesis proceeds in three main stages: preparation of the necessary phenylhydrazine, the Fischer indole cyclization to form the ethyl ester, and subsequent hydrolysis to the final carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol outlines the diazotization of 4-bromo-3-methylaniline followed by reduction to the corresponding hydrazine.

Materials:

-

4-Bromo-3-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

Procedure:

-

Dissolve 4-bromo-3-methylaniline in concentrated HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of SnCl₂ in concentrated HCl.

-

Slowly add the diazonium salt solution to the SnCl₂ solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture in an ice bath and basify by the slow addition of concentrated NaOH solution until the tin salts redissolve.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylphenylhydrazine.

This protocol describes the acid-catalyzed cyclization of the synthesized hydrazine with ethyl pyruvate.[6][7]

Materials:

-

4-Bromo-3-methylphenylhydrazine

-

Ethyl Pyruvate

-

Ethanol

-

Acid catalyst (e.g., Polyphosphoric acid (PPA) or Sulfuric acid in ethanol)

Procedure:

-

Dissolve 4-bromo-3-methylphenylhydrazine and a molar equivalent of ethyl pyruvate in ethanol.

-

Slowly add the acid catalyst while stirring. The reaction may be heated to reflux to ensure completion.[8]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate by recrystallization from a suitable solvent (e.g., ethanol).

This protocol details the final hydrolysis of the ethyl ester to the target carboxylic acid.[9]

Materials:

-

Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate

-

Ethanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of NaOH or KOH.

-

Heat the mixture to reflux and stir for 1-2 hours, or until TLC indicates the disappearance of the starting material.[9]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with HCl, which will precipitate the carboxylic acid.[9]

-

Filter the solid product, wash thoroughly with cold water, and dry to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the positions of the bromo and methyl substituents on the indole ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H and O-H stretching of the indole and carboxylic acid, as well as the C=O stretch of the carboxylic acid.[10][11]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Potential Biological Activities and Applications in Drug Discovery

While direct experimental data for this compound is limited, the extensive research on its close analogue, 5-bromo-1H-indole-2-carboxylic acid, provides a strong basis for inferring its potential therapeutic applications. The indole scaffold is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities.[2]

Anticancer Potential

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been extensively investigated as potent anticancer agents.[3] The primary mechanism of action for many of these derivatives is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.

-

VEGFR-2 and EGFR Inhibition: Many 5-bromoindole derivatives have been synthesized and shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. It is highly probable that derivatives of this compound could also exhibit similar inhibitory activities.

Caption: Postulated mechanism of anticancer activity via kinase inhibition.

Other Potential Therapeutic Applications

Based on the activities of related indole compounds, this compound could serve as a scaffold for developing agents for other diseases:

-

Antimicrobial Agents: The indole nucleus is present in many compounds with antibacterial and antifungal properties.[12][13]

-

Inhibitors of Other Enzymes: The unmethylated analogue is a building block for inhibitors of matrix metalloproteinase-13 (MMP-13), indoleamine 2,3-dioxygenase (IDO), and Factor Xa, suggesting a broad range of potential enzymatic targets.[5][14]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a promising, yet underexplored, molecule in the vast landscape of indole chemistry. Its structural features suggest a high potential for biological activity, particularly in the realm of oncology. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, drawing upon the wealth of knowledge available for structurally related compounds. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this and other substituted indole derivatives.

References

- 1. Fischer Indole Synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. achmem.com [achmem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. testbook.com [testbook.com]

- 8. Fischer_indole_synthesis [chemeurope.com]

- 9. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 13. 4-Bromo-7-methyl-1H-indole-3-carboxylic Acid [benchchem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. aksci.com [aksci.com]

An In-Depth Technical Guide to the Formation of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-bromo-4-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest to researchers and professionals in drug development. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The specific substitution pattern of this target molecule offers a unique electronic and steric profile for potential therapeutic applications. This document will delve into the mechanistic intricacies of its formation, providing a robust theoretical framework alongside actionable experimental protocols.

Strategic Approaches to the Synthesis of Substituted Indoles

The construction of the indole nucleus is a well-established field in organic chemistry, with several named reactions offering diverse routes to this heterocyclic system. For the synthesis of this compound, the most direct and widely applicable method is the Fischer Indole Synthesis . Alternative methods, such as the Reissert and Bartoli syntheses, are also plausible and will be discussed in the context of their applicability to this specific target.

The Fischer Indole Synthesis: A Primary Synthetic Route

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[2][3] This method is particularly well-suited for the synthesis of this compound.

Mechanistic Deep Dive

The reaction proceeds through a series of well-defined steps, each influenced by the nature of the substituents on the phenylhydrazine ring.

-

Hydrazone Formation: The synthesis commences with the condensation of (4-bromo-3-methylphenyl)hydrazine with pyruvic acid (or its ester, ethyl pyruvate) to form the corresponding phenylhydrazone. This is a standard imine formation reaction, typically carried out in a protic solvent like ethanol.

-

Tautomerization to the Ene-hydrazine: Under acidic catalysis, the phenylhydrazone undergoes tautomerization to the more reactive ene-hydrazine intermediate. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or p-toluenesulfonic acid to Lewis acids such as zinc chloride.[2] For substrates with electron-withdrawing groups, stronger acids may be required to facilitate this step.

-

[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step of the Fischer synthesis. The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the N-N bond. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[2]

-

Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto one of the imine carbons to form a five-membered ring.

-

Elimination of Ammonia and Aromatization: The final steps involve the elimination of ammonia from the cyclic aminal intermediate, followed by deprotonation to yield the thermodynamically stable aromatic indole ring.

The presence of the electron-withdrawing bromine atom at the 5-position and the electron-donating methyl group at the 4-position of the phenylhydrazine will influence the reactivity and regioselectivity of the cyclization. The methyl group can enhance the electron density of the aromatic ring, potentially facilitating the[4][4]-sigmatropic rearrangement. Conversely, the bromine atom deactivates the ring, which might necessitate more forcing reaction conditions.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of structurally similar indole-2-carboxylic acids, such as the one described in Chinese patent CN100387577C for the synthesis of 4-bromo-7-methylindole-2-carboxylic acid.[5]

Part A: Synthesis of (4-bromo-3-methylphenyl)hydrazine hydrochloride

This starting material can be prepared from commercially available 4-bromo-3-methylaniline.

-

Step 1: Diazotization. 4-bromo-3-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

Step 2: Reduction. The resulting diazonium salt solution is then added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. The resulting precipitate of the hydrazine hydrochloride is filtered, washed with a cold solvent, and dried.

Part B: Synthesis of this compound

-

Step 1: Hydrazone Formation. (4-bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) is suspended in ethanol. Ethyl pyruvate (1.1 eq) is added, and the mixture is stirred at room temperature. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. To the hydrazone mixture, a suitable acid catalyst is added. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. The reaction mixture is then heated to reflux for several hours.

-

Step 3: Hydrolysis and Work-up. After completion of the cyclization (monitored by TLC), the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration. The crude product, which is the ethyl ester of the target molecule, is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

Step 4: Purification. The reaction mixture is cooled, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the carboxylic acid.[4] The solid is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

| Parameter | Value | Reference |

| Starting Material | (4-bromo-3-methylphenyl)hydrazine | [6] |

| Reagent | Pyruvic acid or Ethyl pyruvate | [5] |

| Catalyst | Polyphosphoric acid or H2SO4 | [7] |

| Solvent | Ethanol | [5] |

| Reaction Temperature | Reflux | [5] |

| Purification | Recrystallization | [4] |

Visualization of the Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis.

Alternative Synthetic Strategies

While the Fischer synthesis is the most probable route, other methods are worth considering for their unique advantages in specific contexts.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative route to the necessary phenylhydrazone intermediate for the Fischer synthesis.[8] This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester, followed by hydrolysis and decarboxylation to yield the hydrazone.[8][9]

Applicability: This method could be advantageous if the synthesis of (4-bromo-3-methylphenyl)hydrazine from the corresponding aniline proves to be low-yielding or problematic. The diazonium salt of 4-bromo-3-methylaniline could be reacted with a suitable β-keto-ester, followed by Fischer cyclization.

Visualization of the Japp-Klingemann/Fischer Tandem Reaction

Caption: Japp-Klingemann/Fischer tandem synthesis.

Characterization of this compound

Accurate characterization of the final product is essential for confirming its identity and purity. The following data is predicted based on the structure and available data for similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6.8-7.8 ppm range, a singlet for the C3-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H and carboxylic acid protons. |

| ¹³C NMR | Resonances for the nine aromatic and indole carbons, the carboxylic acid carbon, and the methyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (254.08 g/mol for the bromine-79 isotope and 256.08 g/mol for the bromine-81 isotope in a roughly 1:1 ratio). |

| IR Spec. | Characteristic broad O-H stretch for the carboxylic acid, N-H stretch, C=O stretch for the carboxylic acid, and C-Br stretch. |

Conclusion

The synthesis of this compound is most reliably achieved through the Fischer indole synthesis, utilizing (4-bromo-3-methylphenyl)hydrazine and pyruvic acid as key starting materials. The reaction mechanism is well-understood, and the experimental protocol can be optimized by careful selection of the acid catalyst and reaction conditions to account for the electronic effects of the bromo and methyl substituents. Alternative routes such as the Japp-Klingemann reaction offer flexibility in the synthesis of the crucial hydrazone intermediate. Thorough characterization of the final product using modern spectroscopic techniques is imperative to ensure its purity and structural integrity for subsequent applications in research and development.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

PubChem. 5-Bromo-1H-indole-2-carboxylic acid. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

-

PubChem. 1H-Indole-1-carboxylic acid, 5-bromo-, methyl ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

-

Indo American Journal of Pharmaceutical Sciences. SYNTHESIS OF NOVEL (R)-5-BROMO-3-(N- METHYLPYRROLIDINE-2-YL-METHYL)-1H (SUBSTITUTED)- INDOLE DERIVATIVES AS POTENTIAL COX-2 INHIBITORS. VIA JAPP-KLINGEMANN AND FISCHER INDOLE. CYCLIZATION REACTIONS. [Link]

-

Organic Reactions. The Japp-Klingemann Reaction. [Link]

-

PubChemLite. Methyl 5-bromo-4-methyl-1h-indole-2-carboxylate (C11H10BrNO2). [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

ResearchGate. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

-

PubChem. (4-Bromo-3-methylphenyl)hydrazine. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

PubChemLite. This compound (C10H8BrNO2). [Link]

-

SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR]. [Link]

-

De Gruyter. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents. [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

SpectraBase. Indole-5-carboxylic acid, methyl ester - Optional[13C NMR]. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. (4-Bromo-3-methylphenyl)hydrazine | C7H9BrN2 | CID 3818726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. Japp-Klingemann_reaction [chemeurope.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-4-methyl-1H-indole-2-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have shown potential in various therapeutic areas, including as anticancer agents.[1][2] The strategic synthesis of this molecule is paramount, and a thorough understanding of the available synthetic routes and the selection of appropriate starting materials is critical for efficient and scalable production. This in-depth technical guide provides a comprehensive analysis of the primary synthetic pathways to this compound, with a focus on the logical selection of precursors for each route. We will delve into the mechanistic underpinnings of the Fischer indole synthesis, the Reissert indole synthesis, and the Japp-Klingemann reaction as applied to this specific target molecule. Detailed experimental workflows, data summaries, and visual representations of the synthetic strategies are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design. The specific substitution pattern of this compound offers multiple points for further chemical modification, allowing for the generation of diverse compound libraries for biological screening. The bromine atom at the 5-position can be utilized for cross-coupling reactions, while the carboxylic acid at the 2-position provides a handle for amide bond formation and other derivatizations. The methyl group at the 4-position influences the molecule's lipophilicity and steric profile.

This guide will explore three classical and reliable methods for the construction of the indole nucleus, tailored specifically for the synthesis of this compound.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach allows us to logically dissect the target molecule and identify plausible starting materials. The core challenge lies in the regioselective introduction of the bromo and methyl substituents on the benzene ring of the indole nucleus, along with the formation of the pyrrole ring bearing a carboxylic acid group.

Our analysis points to three primary disconnection strategies, each corresponding to a well-established indole synthesis:

-

Fischer Indole Synthesis: Disconnection of the N1-C2 and C3a-C7a bonds leads to a substituted phenylhydrazone, which can be formed from a corresponding phenylhydrazine and a carbonyl compound.

-

Reissert Indole Synthesis: Disconnection across the pyrrole ring suggests a reductive cyclization of a substituted o-nitrophenylpyruvate derivative, originating from a substituted o-nitrotoluene.

-

Japp-Klingemann Reaction followed by Fischer Indole Synthesis: This two-step approach involves the formation of a hydrazone intermediate via the reaction of a diazonium salt and a β-keto-ester, which then undergoes cyclization.

The following sections will elaborate on each of these synthetic routes.

Synthetic Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[4][5] To obtain the desired this compound, the judicious selection of the starting materials is crucial.

Proposed Starting Materials and Rationale

-

(4-Bromo-3-methylphenyl)hydrazine: This substituted phenylhydrazine provides the benzene ring with the required bromo and methyl substituents at the correct positions.

-

Pyruvic acid or an ester thereof (e.g., ethyl pyruvate): The reaction of a phenylhydrazine with pyruvic acid or its ester leads directly to an indole-2-carboxylic acid or its corresponding ester.[4][6]

Synthesis of the Key Precursor: (4-Bromo-3-methylphenyl)hydrazine

The required (4-bromo-3-methylphenyl)hydrazine is not readily commercially available and needs to be synthesized. A common route starts from the corresponding aniline, 4-bromo-3-methylaniline.

-

Diazotization of 4-bromo-3-methylaniline: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[7]

-

Reduction of the Diazonium Salt: The diazonium salt is then reduced to the desired hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite.

The starting aniline, 4-bromo-3-methylaniline, can be prepared from 2-bromo-5-nitrotoluene by reduction of the nitro group.[8]

Experimental Workflow: Fischer Indole Synthesis

The synthesis proceeds in two main stages: the formation of the phenylhydrazone and its subsequent cyclization.

Step 1: Formation of the Phenylhydrazone

The (4-bromo-3-methylphenyl)hydrazine is condensed with pyruvic acid or ethyl pyruvate. This reaction is typically carried out in a suitable solvent like ethanol.

Step 2: Cyclization to the Indole

The resulting phenylhydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be employed, including Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids like zinc chloride.[4][9] The choice of acid and reaction conditions can significantly impact the yield and purity of the final product. Heating is generally required to drive the reaction to completion. If an ester of pyruvic acid is used, the resulting indole-2-carboxylate ester can be hydrolyzed to the desired carboxylic acid in a subsequent step.

Caption: Fischer Indole Synthesis Workflow.

Synthetic Route 2: The Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative route to indole-2-carboxylic acids, starting from an o-nitrotoluene and diethyl oxalate.[10][11] This method is particularly useful when the corresponding phenylhydrazine required for the Fischer synthesis is unstable or difficult to access.

Proposed Starting Materials and Rationale

-

4-Bromo-5-methyl-2-nitrotoluene: This substituted o-nitrotoluene contains the necessary precursors for the benzene and pyrrole rings with the correct substitution pattern. The methyl group ortho to the nitro group is activated for condensation.

-

Diethyl oxalate: This reagent provides the two carbon atoms required to form the C2 and C3 positions of the indole ring, with the C2 position already in the correct oxidation state for a carboxylic acid.

Synthesis of the Key Precursor: 4-Bromo-5-methyl-2-nitrotoluene

The synthesis of this specific starting material can be challenging. A plausible route could involve the nitration of 4-bromo-3-methyltoluene. However, directing the nitration to the desired position can be difficult and may lead to a mixture of isomers. An alternative approach could start from a differently substituted precursor, followed by functional group interconversions.

Experimental Workflow: Reissert Indole Synthesis

The Reissert synthesis involves two key transformations.

Step 1: Condensation

4-Bromo-5-methyl-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, typically potassium ethoxide in ethanol.[10] This reaction forms ethyl (4-bromo-5-methyl-2-nitrophenyl)pyruvate.

Step 2: Reductive Cyclization

The resulting pyruvate derivative is then subjected to reductive cyclization. This is commonly achieved using reducing agents such as zinc dust in acetic acid or iron in acetic acid.[1][10] The nitro group is reduced to an amine, which then spontaneously cyclizes with the adjacent pyruvate moiety to form the indole-2-carboxylic acid.

Caption: Reissert Indole Synthesis Workflow.

Synthetic Route 3: The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts.[12][13] The resulting hydrazone can then be cyclized to an indole-2-carboxylate via a Fischer indole synthesis.[3] This approach offers flexibility in the choice of the β-dicarbonyl component.

Proposed Starting Materials and Rationale

-

4-Bromo-3-methylaniline: As in the direct Fischer synthesis, this aniline is the source of the substituted benzene ring.

-

A suitable β-keto-ester, for example, ethyl 2-methylacetoacetate: The reaction of the diazonium salt of 4-bromo-3-methylaniline with a β-keto-ester will yield a hydrazone. The choice of the β-keto-ester determines the substituent at the 3-position of the resulting indole. For an indole-2-carboxylic acid, a common strategy is to use a β-keto-ester that, upon rearrangement and cyclization, allows for the formation of the 2-carboxy group. A more direct approach within the Japp-Klingemann framework for indole-2-carboxylic acids involves the use of diethyl 2-oxomalonate.

Experimental Workflow: Japp-Klingemann Reaction

Step 1: Diazotization

4-Bromo-3-methylaniline is converted to its diazonium salt as previously described.

Step 2: Azo Coupling and Rearrangement

The diazonium salt is then coupled with the β-keto-ester under basic or neutral conditions. The initial azo compound undergoes a rearrangement and cleavage to afford the desired phenylhydrazone.

Step 3: Fischer Indole Cyclization

The isolated hydrazone is then cyclized under acidic conditions, as described in the Fischer indole synthesis section, to yield the ethyl ester of this compound.

Step 4: Hydrolysis

The final step is the hydrolysis of the ester to the target carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

Caption: Japp-Klingemann/Fischer Synthesis Workflow.

Comparison of Synthetic Routes

| Synthetic Route | Key Starting Materials | Advantages | Disadvantages |

| Fischer Indole Synthesis | (4-Bromo-3-methylphenyl)hydrazine, Pyruvic acid | Generally high-yielding and reliable. A one-pot reaction from the hydrazone is possible. | The required substituted hydrazine may not be readily available and can be unstable. |

| Reissert Indole Synthesis | 4-Bromo-5-methyl-2-nitrotoluene, Diethyl oxalate | Avoids the use of potentially unstable hydrazines. | The synthesis of the substituted o-nitrotoluene can be challenging and may result in isomeric mixtures. Reaction conditions can be harsh. |

| Japp-Klingemann Reaction | 4-Bromo-3-methylaniline, β-Keto-ester | Versatile and allows for the synthesis of a variety of substituted indoles. The starting aniline is often more accessible than the corresponding hydrazine. | A multi-step process. The isolation of the intermediate hydrazone may be required. |

Conclusion

The synthesis of this compound can be effectively achieved through several classical indole synthesis methodologies. The choice of the most appropriate route will depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's expertise with specific reaction types. The Fischer indole synthesis offers a direct and often efficient pathway, provided the precursor hydrazine is accessible. The Reissert synthesis presents a viable alternative, although the preparation of the requisite o-nitrotoluene may pose a synthetic challenge. The Japp-Klingemann reaction, coupled with a subsequent Fischer cyclization, provides a flexible and modular approach. This guide has provided the foundational knowledge and strategic insights necessary for researchers to confidently select and execute a synthetic plan for obtaining this valuable indole derivative.

References

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (2001). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development. [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.

-

Wikipedia. (n.d.). Reissert indole synthesis. Retrieved January 5, 2026, from [Link]

-

ScienceMadness Discussion Board. (2009). Indole Synthesis. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved January 5, 2026, from [Link]

-

MOLBASE. (n.d.). 4-Bromo-3-methylaniline|6933-10-4. Retrieved January 5, 2026, from [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved January 5, 2026, from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Retrieved January 5, 2026, from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved January 5, 2026, from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. Retrieved January 5, 2026, from [Link]

-

Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved January 5, 2026, from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 5, 2026, from [Link]

-

Ottokemi. (n.d.). 4-Bromo-3-methylaniline, 97% 6933-10-4. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved January 5, 2026, from [Link]

-

Chem-Impex. (n.d.). (4-Bromo-3-methylphenyl)hydrazine. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). Preparation process for 4- bromo phenyl hydrazine.

-

ResearchGate. (2016). (PDF) Reissert Indole Synthesis. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). (4-Bromo-3-methylphenyl)hydrazine. Retrieved January 5, 2026, from [Link]

-

RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved January 5, 2026, from [Link]

-

Quora. (2016). How do we get 4-bromotoluene from benzene if formation of diazonium salt is used as intermediate? Retrieved January 5, 2026, from [Link]

-

Springer Nature. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

YouTube. (2020). Lecture for Lesson IV.17: Diazonium Salts and Designing Multi-Step Syntheses. Retrieved January 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - Indole Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. quora.com [quora.com]

- 8. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Reissert_indole_synthesis [chemeurope.com]

- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 13. Japp-Klingemann_reaction [chemeurope.com]

Introduction: The Significance of Substituted Indoles in Modern Drug Discovery

An In-Depth Technical Guide to the Structural Analysis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid

The indole nucleus is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its ability to serve as a framework for a multitude of pharmacologically active compounds.[1][2][3] Its structural resemblance to key biological signaling molecules, such as tryptophan, allows indole derivatives to interact with a wide array of protein targets with high affinity.[3] The strategic functionalization of the indole ring—through halogenation and alkylation—is a field-proven method to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.

The introduction of a bromine atom, particularly at the 5-position, often enhances the therapeutic potential of the indole scaffold.[4] This guide focuses on a specific, highly functionalized derivative: This compound . The presence of the bromo, methyl, and carboxylic acid groups on the indole core creates a molecule with significant potential for forming targeted interactions within biological systems. Derivatives of 5-bromoindole-2-carboxylic acid have shown promise as potent anticancer agents, notably as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation that is aberrantly activated in many cancers.[4][5][6]

This document provides a comprehensive structural analysis of this compound, detailing the core analytical techniques and workflows essential for its unambiguous characterization. It is designed to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Core Physicochemical & Structural Properties

A foundational understanding begins with the molecule's basic properties and structure. The unique arrangement of a bromine atom and a methyl group on the benzene portion of the indole, combined with a carboxylic acid on the pyrrole ring, dictates its chemical behavior and analytical signatures.

Caption: Chemical structure of this compound.

The quantitative physicochemical properties of the parent compound, 5-bromo-1H-indole-2-carboxylic acid, provide a valuable baseline for understanding our target molecule. The addition of a methyl group at the C4 position will slightly increase the molecular weight and lipophilicity.

| Property | Value (for 5-bromo-1H-indole-2-carboxylic acid) | Source |

| CAS Number | 7254-19-5 | [7][8][9][10][11][12] |

| Molecular Formula | C₉H₆BrNO₂ | [8][11][12][13] |

| Molecular Weight | 240.05 g/mol | [7][8][12] |

| Appearance | White to light yellow/orange solid/powder | [10][11][12] |

| Melting Point | 287-288 °C | [12] |

| Predicted Density | 1.838 ± 0.06 g/cm³ | [12] |

| Solubility | Soluble in DMSO and DMF | [12][13] |

The Analytical Workflow: A Multi-Technique Approach

Unambiguous structural elucidation is not achieved with a single technique but through the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Convergent workflow for definitive structural analysis.

Spectroscopic Characterization

Spectroscopy provides the first detailed look into the molecular structure, confirming the presence of key functional groups and mapping the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule.[14][15] For indole derivatives, specific vibrational frequencies are highly informative.[14][16]

Expected IR Absorption Bands:

-

N-H Stretch: A broad peak is expected in the range of 3300-3500 cm⁻¹, characteristic of the indole N-H group. The broadness is due to hydrogen bonding, a common feature in the solid state of carboxylic acids and indoles.[14]

-

O-H Stretch: A very broad absorption from the carboxylic acid O-H group will be present, typically from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.

-

Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption corresponding to the carboxylic acid carbonyl group is expected around 1680-1710 cm⁻¹. This is one of the most prominent peaks in the spectrum.[14]

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the far IR region, typically 500-650 cm⁻¹, indicates the presence of the carbon-bromine bond.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups. The presence of strong, broad O-H and N-H bands, coupled with a prominent C=O peak, provides immediate validation of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale |

| N1-H | ~11.5-12.5 (s, br) | - | Acidic proton on nitrogen, broad due to exchange. Similar values are seen for related indole carboxylic acids. |

| COOH | ~13.0 (s, br) | ~163 | Very deshielded carboxylic acid proton, broad. The carbonyl carbon is typically in this downfield region. |

| H3 | ~7.0-7.2 (s) | ~103-105 | Proton on the pyrrole ring, adjacent to the carboxylic acid. Its chemical shift is influenced by the electron-withdrawing group. |

| CH₃-4 | ~2.4-2.6 (s) | ~15-20 | Methyl protons attached to the aromatic ring. |

| H6 | ~7.3-7.5 (d, J≈8.5) | ~125 | Aromatic proton ortho to H7, showing doublet coupling. |

| H7 | ~7.6-7.8 (d, J≈8.5) | ~114 | Aromatic proton ortho to H6, showing doublet coupling. |

| C2 | - | ~138 | Quaternary carbon bearing the carboxylic acid group. |

| C3a | - | ~128 | Quaternary carbon at the ring junction. |

| C4 | - | ~130 | Quaternary carbon bearing the methyl group. |

| C5 | - | ~115 | Quaternary carbon bearing the bromine atom. The C-Br bond shifts this signal upfield relative to a C-H. |

| C7a | - | ~137 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

Note: These are predictions based on data from similar structures like 5-methylindole-2-carboxylic acid and 5-bromo-1H-indole-2-carboxylic acid methyl ester.[17][18] Actual values may vary.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent due to the compound's polarity and its ability to solubilize carboxylic acids while allowing for the observation of exchangeable N-H and O-H protons.[18]

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are invaluable. HMBC is particularly useful for assigning quaternary carbons by observing long-range (2-3 bond) correlations to nearby protons.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Expected Mass Spectrum Features:

-

Isotopic Pattern: The most telling feature will be the isotopic pattern for bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are roughly equal in abundance. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

-

Molecular Ion: Using electrospray ionization in negative mode (ESI-), the expected [M-H]⁻ ion for C₁₀H₈⁷⁹BrNO₂ would be at m/z 252.97, with its corresponding ⁸¹Br isotope at m/z 254.97.

-

Fragmentation: A common fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylic acid group, a process known as decarboxylation.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine which provides a stronger and cleaner signal for the molecular ion. For a carboxylic acid, negative mode is often preferred.

-

Data Analysis: Compare the observed m/z value of the molecular ion to the theoretical value calculated for the molecular formula C₁₀H₈BrNO₂. The mass accuracy should be within 5 ppm. Verify the presence of the characteristic M/M+2 isotopic pattern for bromine.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define the constitution of a molecule, only single-crystal X-ray diffraction can definitively determine its three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[19][20]

Anticipated Structural Features:

-

Planarity: The indole ring system is expected to be largely planar.[21]

-

Hydrogen Bonding: In the solid state, the carboxylic acid groups are highly likely to form hydrogen-bonded dimers, with strong O-H···O interactions between two molecules.[20] The indole N-H group will also participate in hydrogen bonding, potentially with the carbonyl oxygen of a neighboring molecule, leading to extended supramolecular assemblies.[20]

Protocol: Single-Crystal X-ray Diffraction

-